2-(3,4-Dimethyl-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid
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Overview
Description
“2-(3,4-Dimethyl-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid” is a chemical compound with the empirical formula C5H6N2O3S . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of thiazolidine derivatives, which include “this compound”, has been discussed in various literature . Synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .
Molecular Structure Analysis
The molecular weight of this compound is 174.18 g/mol . The InChI string and SMILES notation provide a textual representation of the compound’s structure .
Physical and Chemical Properties Analysis
The compound has a molecular weight of 354.4 g/mol, an XLogP3-AA of 3.6, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, and a rotatable bond count of 5 . Its exact mass and monoisotopic mass are 354.10381361 g/mol . The topological polar surface area is 95.3 Ų .
Scientific Research Applications
Synthesis and Antimicrobial Applications
Synthesis and Antimicrobial Evaluation of Some Novel Compounds This study involved the synthesis of a series of compounds similar to 2-(3,4-Dimethyl-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid, demonstrating their significant to moderate antibacterial and antifungal activities. These findings suggest potential applications in antimicrobial drug development (Shastri & Post, 2019).
Chemical Properties and Structural Analysis
Structural Modifications and Supramolecular Aggregation A study exploring compounds with structural similarities to the chemical showed that varying substituents led to significant differences in intermolecular interaction patterns, indicating its potential in materials science for designing compounds with specific properties (Nagarajaiah & Begum, 2014).
Synthesis Methods and Applications
Synthesis of New Derivatives A related study focused on synthesizing new derivatives of 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid, which are useful as drug precursors or perspective ligands. This indicates the utility of such compounds in pharmaceutical research and development (Dotsenko et al., 2019).
Crystal Structure Analysis
Crystal Structure of Similar Compounds Research on ethyl 2,4-dimethyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate, a compound with similarities to the chemical , revealed detailed information about its crystal structure. This kind of study is crucial for understanding the physical and chemical properties of these compounds (Cossar et al., 2018).
Safety and Hazards
Future Directions
Thiazolidine derivatives, including “2-(3,4-Dimethyl-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid”, have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . The accessible clinical applications in various biological targets are critically reviewed . These data provide useful information for designing next-generation drug candidates .
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)imino-3-methyl-4-oxo-1,3-thiazinane-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-8-4-5-10(6-9(8)2)15-14-16(3)12(17)7-11(20-14)13(18)19/h4-6,11H,7H2,1-3H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKFTZUXGCZZHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C2N(C(=O)CC(S2)C(=O)O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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